molecular formula C9H9BrFNO B14044878 1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one

1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one

Cat. No.: B14044878
M. Wt: 246.08 g/mol
InChI Key: MSXGESQGXNQLMC-UHFFFAOYSA-N
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Description

1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one is an organic compound that features a bromine atom attached to a propanone backbone, with an amino and fluorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(3-Amino-2-fluorophenyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for large-scale synthesis. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: New derivatives with different functional groups replacing the bromine atom.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents on the phenyl ring can enhance binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-2-fluorophenyl)ethanone
  • 3-Amino-2-fluorophenylboronic acid
  • 3-Amino-3-(4-fluorophenyl)propionic acid

Uniqueness

1-(3-Amino-2-fluorophenyl)-3-bromopropan-1-one is unique due to the presence of both amino and fluorine substituents on the phenyl ring, along with a bromine atom on the propanone backbone. This combination of functional groups imparts distinct reactivity and binding properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

1-(3-amino-2-fluorophenyl)-3-bromopropan-1-one

InChI

InChI=1S/C9H9BrFNO/c10-5-4-8(13)6-2-1-3-7(12)9(6)11/h1-3H,4-5,12H2

InChI Key

MSXGESQGXNQLMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(=O)CCBr

Origin of Product

United States

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